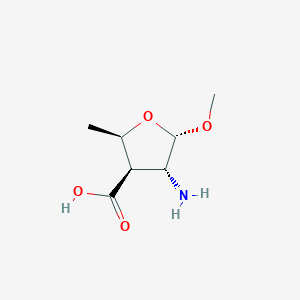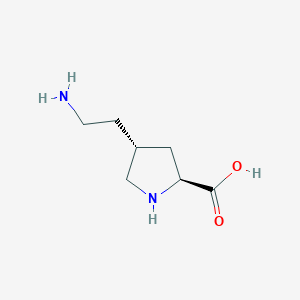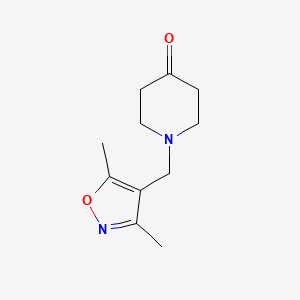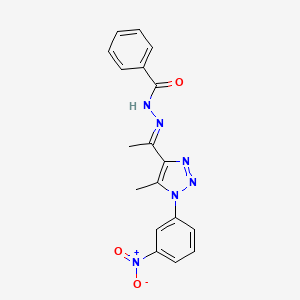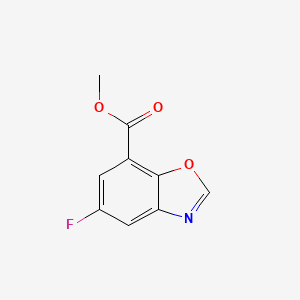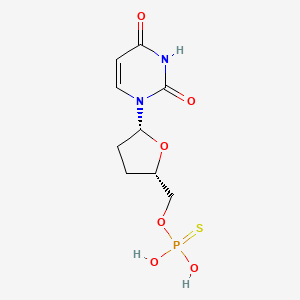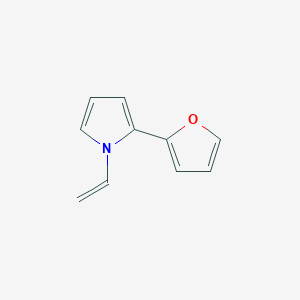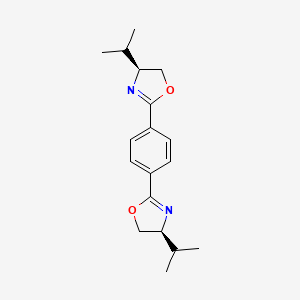
3-Fluoro-2'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H11F It is a derivative of biphenyl, where a fluorine atom is attached to the third carbon of one phenyl ring, and a methyl group is attached to the second carbon of the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction involves the coupling of 3-fluorophenylboronic acid with 2’-methylbromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water .
Industrial Production Methods: Industrial production of 3-Fluoro-2’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the presence of the aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 3-Fluoro-2’-methyl-1,1’-biphenyl can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-2’-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its interactions with biological targets and its potential as a lead compound in drug discovery .
Industry: In the industrial sector, 3-Fluoro-2’-methyl-1,1’-biphenyl is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2’-methyl-1,1’-biphenyl involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
2-Fluoro-1,1’-biphenyl: Similar structure but with the fluorine atom at the second position.
4-Fluoro-1,1’-biphenyl: Fluorine atom at the fourth position.
2’-Methyl-1,1’-biphenyl: Methyl group at the second position without the fluorine atom.
Uniqueness: 3-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the combined presence of both the fluorine and methyl groups, which impart distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C13H11F |
|---|---|
Peso molecular |
186.22 g/mol |
Nombre IUPAC |
1-fluoro-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,1H3 |
Clave InChI |
YHPKHHOPOKDWSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



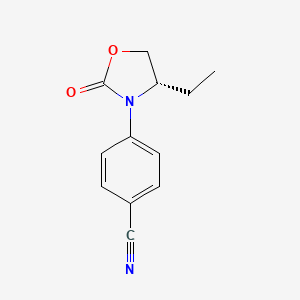

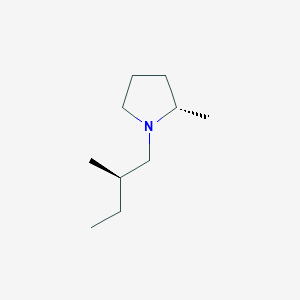
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
